Product packaging for [2,2'-Bithiophene]-5-thiol(Cat. No.:CAS No. 159157-32-1)

[2,2'-Bithiophene]-5-thiol

Cat. No.: B13453992
CAS No.: 159157-32-1
M. Wt: 198.3 g/mol
InChI Key: ABZATYIPXKNPRZ-UHFFFAOYSA-N
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Description

[2,2'-Bithiophene]-5-thiol (CAS RN: 159157-32-1 ) is an organosulfur compound with the molecular formula C8H6S3 and an average molecular mass of 198.316 g/mol . This compound serves as a versatile building block in materials science research, particularly in the development of advanced organic semiconductors. Its molecular structure features a bithiophene backbone, which is a well-known conjugated system, terminated with a reactive thiol group . The bithiophene core is widely recognized for its role in constructing small molecules or polymer semiconductors used in organic electronic devices such as organic field-effect transistors (OFETs) and polymer solar cells . The terminal thiol group allows for further functionalization or specific surface interactions, making it a valuable precursor for creating sensitizers and other complex molecular architectures . Researchers utilize this compound under the strict condition that it is for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses. Handle with appropriate safety precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6S3 B13453992 [2,2'-Bithiophene]-5-thiol CAS No. 159157-32-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159157-32-1

Molecular Formula

C8H6S3

Molecular Weight

198.3 g/mol

IUPAC Name

5-thiophen-2-ylthiophene-2-thiol

InChI

InChI=1S/C8H6S3/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5,9H

InChI Key

ABZATYIPXKNPRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)S

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Bithiophene 5 Thiol and Its Functionalized Derivatives

Regioselective Functionalization Strategies for the Bithiophene Core

Directed Metalation and Halogenation Routes

Directed ortho-metalation (DoM) and selective halogenation are powerful tools for introducing functional groups at specific positions on the bithiophene scaffold. scispace.comnih.gov Lithiation of 2,2'-bithiophene (B32781) is a common strategy to create a nucleophilic center, which can then react with various electrophiles.

The deprotonation of 2,2'-bithiophene typically occurs at the 5-position due to its higher acidity compared to other positions. rsc.org Treatment of 2,2'-bithiophene with a strong base like n-butyllithium (n-BuLi) selectively generates 5-lithio-2,2'-bithiophene. rsc.org This intermediate is crucial for the subsequent introduction of a thiol group or other functionalities.

Selective halogenation provides another route to functionalized bithiophenes. Reagents like N-bromosuccinimide (NBS) can be used for the bromination of the bithiophene core. orgsyn.org The resulting halobithiophenes are versatile intermediates for cross-coupling reactions. For instance, selective halogenation can be achieved using 2-halo-4,5-dichloropyridazin-3(2H)-one in the presence of a zinc halide, leading to di-, tri-, and tetrahalobithiophenes in excellent yields.

PrecursorReagentProductYieldReference
2,2'-Bithiophenen-Butyllithium5-Lithio-2,2'-bithiopheneHigh rsc.org
2,2'-BithiopheneN-Bromosuccinimide5-Bromo-2,2'-bithiopheneN/A orgsyn.org
3-Bromo-4-methylthiophenen-ButyllithiumLithiated thiophene (B33073) intermediateHigh orgsyn.org

This table summarizes common directed metalation and halogenation reactions on bithiophene precursors.

Introduction of the Thiol Moiety at the 5-Position

The introduction of a thiol group at the 5-position of the bithiophene ring is a key step in the synthesis of the target compound. A well-established method for creating a thiol group on an aromatic ring is through the reaction of an organolithium species with elemental sulfur. nih.gov

Following the selective lithiation of 2,2'-bithiophene to form 5-lithio-2,2'-bithiophene, the reaction with elemental sulfur (S₈) followed by an acidic workup yields [2,2'-Bithiophene]-5-thiol. rsc.orgnih.gov This approach is analogous to the synthesis of 2-thiophenethiol from thiophene. nih.gov A detailed procedure for a similar reaction involves cooling the lithiated species to a low temperature before the addition of powdered sulfur. nih.gov The resulting lithium thiolate is then protonated during aqueous workup to give the final thiol product. nih.gov

An example from the literature describes the synthesis of a derivative, 5-(carbazol-9-yl)-5'-mercapto-2,2'-bithiophene (CBTSH), which highlights the feasibility of introducing a thiol group onto a functionalized bithiophene. acs.org Another related compound, 5'-mercapto-2,2'-bithiophene-5-carboxylic acid, has also been synthesized, indicating that the thiol group can be introduced in the presence of other functional groups. rsc.org

IntermediateReagentProductYieldReference
5-Lithio-2,2'-bithiophene1. Elemental Sulfur (S₈) 2. H⁺This compoundGood nih.gov
Lithiated carbazole-bithiophene1. Elemental Sulfur (S₈) 2. H⁺5-(carbazol-9-yl)-5'-mercapto-2,2'-bithiopheneN/A acs.org

This table outlines the key reaction for the introduction of a thiol group at the 5-position of the bithiophene core.

Transition Metal-Catalyzed Cross-Coupling Reactions for Bithiophene Scaffolds

Transition metal-catalyzed cross-coupling reactions are indispensable for the construction of the C-C bond between the two thiophene rings to form the bithiophene scaffold. These methods offer high efficiency and functional group tolerance. acs.org

Palladium-Catalyzed Coupling Approaches (e.g., Stille, Suzuki-Miyaura Variants)

Palladium-catalyzed coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are widely used for the synthesis of bithiophenes. acs.org

The Stille coupling involves the reaction of an organotin compound with an organohalide. For example, the coupling of a thienylstannane with a halothiophene in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) can form the 2,2'-bithiophene linkage. acs.org This method is advantageous due to the stability of the organostannane reagents and the mild reaction conditions.

The Suzuki-Miyaura coupling utilizes an organoboron compound, typically a boronic acid or ester, which reacts with an organohalide. This reaction is favored for its use of generally less toxic and more environmentally friendly boron reagents. The Suzuki-Miyaura reaction has been successfully employed for the synthesis of various substituted bithiophenes. For instance, 2-(bromomethyl)-5-aryl-thiophene derivatives have been synthesized via Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids using a Pd(PPh₃)₄ catalyst.

Coupling PartnersCatalystProductYieldReference
5-Bromo-4-alkylthiophene-2-carboxylate ester + Thiophene organostannanePd catalyst3-Alkyl-2,2'-bithiophene-5-carboxylate esterN/A acs.org
2-Bromo-5-(bromomethyl)thiophene + Aryl boronic acidPd(PPh₃)₄2-(Bromomethyl)-5-aryl-thiopheneModerate to GoodN/A
5-Iodouracil + ThiophenePd(OAc)₂5-(2-Thienyl)uracilQuantitative nih.gov

This table presents examples of palladium-catalyzed cross-coupling reactions for the synthesis of bithiophene derivatives.

Copper-Catalyzed and Other Metal-Mediated Coupling Reactions

While palladium catalysts are prevalent, copper-catalyzed and other metal-mediated reactions also provide effective routes to bithiophene scaffolds. Copper-catalyzed Ullmann-type reactions, for example, can be used for the formation of C-S bonds, which can be relevant in certain synthetic strategies for sulfur-containing heterocycles. Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling of a thienyl Grignard reagent with a halothiophene, also offer a powerful alternative for forming the bithiophene linkage, sometimes with higher reactivity for less reactive chlorides.

Ring-Closure Reactions for Substituted Bithiophene Synthesis

An alternative to the "building blocks" approach of cross-coupling is the "ring closure" approach, where one of the thiophene rings is constructed onto a pre-existing thiophene. A notable example is the Fiesselmann thiophene synthesis . acs.orgresearchgate.net

This method involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester or a related precursor, which then cyclizes to form a substituted thiophene ring. researchgate.net A simple and efficient approach has been developed for the synthesis of substituted 2,2'-bithiophene-5-carboxylic acids and esters based on this reaction. acs.orgresearchgate.net For instance, thienyl ketones can be converted to acrylaldehydes via a Vilsmeier-Haack-Arnold reaction. These intermediates then undergo condensation with ethyl mercaptoacetate (B1236969) in the presence of a base like sodium ethoxide to form the second thiophene ring, yielding a 2,2'-bithiophene-5-carboxylate ester. core.ac.uk This method is particularly versatile for preparing derivatives with various substituents. acs.orgresearchgate.net

Starting MaterialKey ReagentsIntermediateProductYieldReference
Thienyl ketonePOCl₃, DMFAcrylaldehyde2,2'-Bithiophene-5-carboxylate ester55-93% core.ac.uk
Ynone trifluoroborate saltAlkylthiol, BaseN/AThiophene boronateHigh

This table illustrates the Fiesselmann reaction and related ring-closure strategies for synthesizing substituted bithiophenes.

Derivatization of this compound

The derivatization of this compound is a versatile strategy to synthesize a wide array of functional molecules. Modifications can be precisely targeted to the thiol group or the bithiophene rings, enabling the creation of compounds with tailored properties for various scientific and technological applications.

The thiol (-SH) group of this compound is a highly reactive and versatile handle for a variety of chemical transformations. Its nucleophilic nature allows for straightforward reactions such as S-alkylation, S-arylation, and oxidation to form disulfides, providing a direct method to append new functionalities to the bithiophene core.

S-Alkylation and S-Arylation: The sulfur atom of the thiol can readily act as a nucleophile in SN2 reactions with alkyl halides to form thioethers (sulfides). jmaterenvironsci.comlibretexts.org This reaction is a common and efficient method for attaching aliphatic chains to the bithiophene unit. The process is typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. jmaterenvironsci.com Similarly, S-arylation can be achieved through cross-coupling reactions with aryl halides, often employing transition-metal catalysts like palladium or copper, or through metal-free methods with activated aryl halides. nih.govcaltech.edu

A notable example involves the S-alkylation of a closely related derivative to prepare complex molecules for self-assembled monolayers. In this work, various alkyl chains containing terminal functional groups like azides or alkynes were attached to the bithiophene-thiol moiety. mdpi.com These reactions demonstrate the robustness of S-alkylation for creating elaborate molecular architectures.

Table 1: Examples of S-Alkylation of a this compound Derivative
Starting MaterialAlkylating AgentProductYield (%)Reference
5'-(Methylthio)-[2,2'-bithiophen]-5-ylthiol8-(1-Azido)octyl-1-alkyne8-(1-(2-(5'-(Methylthio)-2,2'-bithiophen-5-ylthio)ethyl)-1H-1,2,3-triazol-4-yl)octane-1-thiol44 mdpi.com
5'-(Methylthio)-[2,2'-bithiophen]-5-ylthiol1,2-Bis(8-azidooctyl)disulfide1,2-Bis(8-(4-((5'-(methylthio)-2,2'-bithiophen-5-ylthio)methyl)-1H-1,2,3-triazol-1-yl)octyl)disulfide44 mdpi.com
5'-(Methylthio)-[2,2'-bithiophen]-5-ylthiol1,2-Bis(8-azidooctyl)disulfide1,2-Bis(8-(4-(2-(5'-(methylthio)-2,2'-bithiophen-5-ylthio)ethyl)-1H-1,2,3-triazol-1-yl)octyl)disulfide50 mdpi.com

Disulfide Formation: The thiol group can be oxidized to form a symmetrical disulfide, bis([2,2'-bithiophen]-5-yl) disulfide. This dimerization creates a covalent, yet reversible, linkage. The interconversion between thiols and disulfides is a fundamental redox reaction. libretexts.org Mild oxidizing agents such as iodine (I₂) or air, sometimes catalyzed by metal ions, can effect this transformation. libretexts.org This disulfide bridge is a key structural motif in various functional materials and biological systems.

Functionalization of the thiophene rings themselves, known as peripheral functionalization, offers another powerful route to modify the properties of this compound. The bithiophene core is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. These reactions typically occur at the vacant C5' position, which is highly activated by the sulfur atoms of both rings. To prevent unwanted side reactions at the nucleophilic thiol group (e.g., oxidation), it is often necessary to protect it prior to performing electrophilic substitutions.

Halogenation: Bromination is a common peripheral functionalization reaction. Using reagents like N-Bromosuccinimide (NBS) in a suitable solvent such as chloroform (B151607) or DMF allows for the regioselective installation of a bromine atom at the 5'-position of the bithiophene skeleton. ossila.comossila.com The resulting 5-bromo-[2,2'-bithiophene]-5'-thiol (assuming the thiol is protected and later deprotected) is a versatile intermediate for further derivatization, particularly in palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings. ossila.com

Formylation: The introduction of a formyl group (-CHO) can be achieved through the Vilsmeier-Haack reaction. ijpcbs.comtcichemicals.com This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. tcichemicals.com For bithiophene substrates, this reaction proceeds with high regioselectivity to yield the 5'-formyl derivative. ijpcbs.com The resulting aldehyde is a valuable synthon that can be converted into a wide range of other functional groups, such as oximes, imines, or vinyl groups through condensation reactions.

Table 2: Typical Peripheral Functionalization Reactions on the 2,2'-Bithiophene Core*
ReactionReagent(s)Typical Position of SubstitutionProduct TypeReference
BrominationN-Bromosuccinimide (NBS)5'-position5'-Bromo-2,2'-bithiophene derivative ossila.comossila.com
FormylationPOCl₃, DMF (Vilsmeier-Haack)5'-position5'-Formyl-2,2'-bithiophene derivative ijpcbs.com

Note: These reactions are typically performed on 2,2'-bithiophene or its derivatives. For application to this compound, protection of the thiol group would likely be required.

Sophisticated Characterization of 2,2 Bithiophene 5 Thiol Systems and Their Assemblies

Spectroscopic Techniques for Elucidating Electronic Structures and Molecular Interactions

Spectroscopic methods are indispensable for probing the electronic and structural properties of [2,2'-Bithiophene]-5-thiol, particularly when assembled on surfaces. These techniques provide insights into the molecular orbitals, elemental composition, and orientation of the molecules.

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful surface-sensitive technique used to investigate the valence electronic states of materials. warwick.ac.uk By irradiating a sample with ultraviolet photons, photoelectrons are ejected from the valence band, and their kinetic energies are measured. ptb.de This provides direct information about the electronic structure near the Fermi level. warwick.ac.uk

In the context of thiophene-based molecules like this compound adsorbed on metal surfaces, UPS is crucial for understanding the local electronic properties at the organic-metal interface. acs.org Studies on similar molecules, such as 2,2'-bithiophene (B32781) (BTP) and this compound (BTT) on a Pt(111) surface, have utilized UPS to probe the valence electronic states. acs.org These investigations reveal how the electronic structure is altered by factors like the extent of π-conjugation and the presence of thiol substituents. acs.org For instance, UPS spectra can distinguish between weakly chemisorbed molecules like BTP and strongly bound thiolates like BTT, which form a chemical bond with the metal surface through the sulfur atom after the cleavage of the S-H bond. acs.org

A key feature that can be identified in UPS spectra of such systems is the appearance of chemisorption-induced gap states (CIGS) just below the Fermi level, resulting from the orbital mixing between the organic molecule and the metal substrate. acs.org The analysis of UPS data, often complemented by theoretical calculations like density functional theory (DFT), allows for the precise assignment of spectral features to specific molecular orbitals. acs.org

Technique Information Obtained Relevance to this compound
UPSValence band electronic structure, work function, ionization potential. warwick.ac.ukresearchgate.netElucidates the electronic interactions at the molecule-substrate interface and the impact of the thiol group on the electronic properties. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative spectroscopic technique that provides information on the elemental composition and chemical state of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.com The technique involves irradiating a surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. malvernpanalytical.com

For self-assembled monolayers (SAMs) of thiolated molecules like this compound on gold surfaces, XPS is instrumental in confirming the formation of the sulfur-metal bond. The binding energy of the S 2p core level electrons is a key indicator. A shift in the S 2p peak to a lower binding energy compared to an unbound thiol (S-H) is characteristic of thiolate formation on a gold surface. diva-portal.org High-resolution XPS can even resolve the S 2p doublet (S 2p3/2 and S 2p1/2), providing more detailed chemical state information. diva-portal.org

Furthermore, XPS studies on poly(2,2'-bithiophene) have revealed the presence of both neutral and partially charged sulfur and carbon species, with their relative amounts changing with the polymer's oxidation level. aps.org This suggests that in doped polymers, each dopant anion is associated with a thiophenium ion in the polymer chain. aps.org This level of detail is crucial for understanding charge distribution in conductive polymer systems derived from this compound monomers.

XPS Analysis of Thiol SAMs on Gold
Spectral Region Observation
S 2pThe S 2p doublet (S 2p3/2, S 2p1/2) with a spin-orbit splitting of approximately 1.2 eV is observed. The S 2p3/2 peak at around 162.0 eV confirms the formation of a sulfur-gold bond, which is distinct from the binding energy of an unbound thiol (S-H) found at higher energies. diva-portal.org
C 1sThe C 1s spectrum can be used to identify the different carbon environments within the this compound molecule. Charge referencing is often done using the adventitious carbon C 1s peak at 284.8 eV. wikipedia.org
Au 4fThe Au 4f spectrum from the substrate is also monitored to ensure the integrity of the gold surface.

Metastable Atom Electron Spectroscopy (MAES) for Surface Selectivity

Metastable Atom Electron Spectroscopy (MAES), also known as Metastable Induced Electron Spectroscopy (MIES), is an extremely surface-sensitive technique that probes the outermost layer of a sample. researchgate.net It uses a beam of metastable helium atoms (He*) which, upon approaching the surface, de-excite and cause the emission of electrons from the sample's surface orbitals. researchgate.net

The extreme surface sensitivity of MAES makes it particularly well-suited for studying the electronic structure of the very top layer of an assembled film of this compound without interference from the underlying substrate or deeper layers of the film. researchgate.net In studies of related thiophene (B33073) derivatives on metal surfaces, MAES has been used in conjunction with UPS to distinguish surface-specific electronic states from bulk-like states. acs.org

For instance, in the analysis of this compound (BTT) on Pt(111), MAES spectra would primarily show features arising from the outermost parts of the adsorbed molecules, providing a clear picture of the orbitals exposed at the vacuum interface. acs.org This can reveal, for example, the orientation of the bithiophene rings and the electronic states associated with the parts of the molecule not directly interacting with the substrate. acs.orgresearchgate.net

Infrared Reflection Absorption Spectroscopy (IR-RAS) for Adsorption Conformation

Infrared Reflection-Absorption Spectroscopy (IR-RAS) is a technique used to study the vibrational properties of thin films on reflective substrates, such as self-assembled monolayers on gold. nih.gov It provides information about the chemical bonds present and the orientation of the molecules within the monolayer. mdpi.com

For SAMs of thiolated molecules, the absence of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) in the IR-RAS spectrum is strong evidence of the formation of a thiolate bond with the gold surface. mdpi.commdpi.com The positions of other vibrational modes, such as the C-H stretching vibrations of the thiophene rings, can give insights into the packing density and orientation of the molecules in the SAM. mdpi.com For example, shifts in the asymmetric and symmetric CH₂ stretching frequencies can indicate changes in the conformational order of alkyl chains if they were part of the molecule. nih.gov

Electrochemical Characterization for Redox Behavior and Electronic Potentials

Electrochemical techniques are fundamental for characterizing the redox properties of this compound and its potential for use in electronic devices. These methods probe the electron transfer processes and the stability of different oxidation states.

Cyclic Voltammetry Studies on Thiolated Bithiophene Monomers

Cyclic Voltammetry (CV) is a widely used electrochemical technique for investigating the redox behavior of molecules. basinc.comlibretexts.org It involves scanning the potential of an electrode and measuring the resulting current. libretexts.org For redox-active species like thiolated bithiophenes, CV can determine redox potentials, the stability of oxidized and reduced forms, and electron transfer kinetics. nih.gov

When thiolated bithiophene monomers form self-assembled monolayers on an electrode surface, CV can be used to study the electrochemical behavior of the immobilized molecules. The oxidation of the bithiophene moiety can be observed as an anodic wave in the voltammogram. mdpi.com The stability of the resulting radical cation can be assessed by the reversibility of this wave. For some bithiophene systems, the initial oxidation may be irreversible, but the introduction of a protecting group at the terminal position can lead to a reversible process. mdpi.com

The charge passed during the oxidation or reduction of the monolayer can be used to calculate the surface coverage (Γ), which is a measure of how densely the molecules are packed on the electrode surface. nih.govacs.org For example, in a study of tripod-shaped trithiols with a bithiophene unit, the charge of the oxidation wave was found to be one-third of the charge of the reductive desorption wave, confirming a three-point adsorption to the gold surface. mdpi.com

Furthermore, the electropolymerization of bithiophene monomers can be monitored using CV. rsc.org As the polymer film grows on the electrode surface, new redox peaks corresponding to the polymer appear and increase in intensity with each successive scan. rsc.org The oxidation potential of the monomer is a crucial parameter, with electron-donating groups generally lowering the oxidation potential. umons.ac.be

Cyclic Voltammetry Parameters for Thiolated Bithiophene Systems
Parameter Significance
Anodic Peak Potential (Epa)Potential at which the bithiophene moiety is oxidized.
Cathodic Peak Potential (Epc)Potential at which the oxidized bithiophene is reduced.
Peak Separation (ΔEp = Epa - Epc)Indicates the reversibility of the redox process. For an ideal, reversible surface-confined species, ΔEp is close to 0 mV at slow scan rates. nih.gov
Peak Current (ip)Proportional to the scan rate for a surface-confined species and related to the amount of electroactive material. libretexts.org
Surface Coverage (Γ)Calculated from the integrated charge under the redox peak (Q) and the electrode area (A) using the equation Γ = Q / (nFA), where n is the number of electrons transferred and F is the Faraday constant. nih.gov

Investigation of Electron Affinities and Ionization Potentials

The electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that dictate the charge transport characteristics of molecular systems, particularly in the realm of organic electronics. The ionization potential represents the energy required to remove an electron from the highest occupied molecular orbital (HOMO), indicating the material's propensity to act as a p-type semiconductor (hole transporter). Conversely, the electron affinity is the energy released when an electron is added to the lowest unoccupied molecular orbital (LUMO), signifying its suitability as an n-type semiconductor (electron transporter). For this compound, these parameters are crucial for understanding its potential applications in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The electronic properties of bithiophene-based materials can be precisely tuned through chemical functionalization. The introduction of substituents onto the bithiophene backbone alters the energy levels of the frontier molecular orbitals. Electron-donating groups, such as alkyl or thiol groups, tend to raise the HOMO level, thereby lowering the ionization potential and enhancing p-type characteristics. In contrast, electron-withdrawing groups, like cyano or nitro functionalities, lower both the HOMO and LUMO levels, which typically increases the electron affinity and facilitates n-type conduction. mdpi.comajchem-a.com

The determination of EA and IP can be approached through both experimental techniques and theoretical calculations. Experimentally, cyclic voltammetry (CV) is a common electrochemical method used to estimate the HOMO and LUMO energy levels from the onset oxidation and reduction potentials, respectively. mdpi.com Ultraviolet photoelectron spectroscopy (UPS) provides a more direct measurement of the ionization potential. rsc.org Computationally, Density Functional Theory (DFT) is a powerful tool for calculating the electronic structure and related properties of molecules. ajchem-a.comacs.orgresearchgate.net Methods such as the Delta Self-Consistent Field (ΔSCF) approach, where the IP and EA are calculated from the total energy differences between the neutral, cationic, and anionic states (IP = E(cation) - E(neutral) and EA = E(anion) - E(neutral)), are considered physically robust. researchgate.netresearchgate.net

Ionization Potential (IP)

While direct experimental or computational values for the ionization potential of this compound are not extensively reported, the value can be inferred from studies on related compounds. The unsubstituted 2,2'-bithiophene serves as a fundamental reference. The introduction of a thiol (-SH) group at the 5-position is expected to lower the ionization potential due to its electron-donating nature. This effect is consistent with findings for other functionalized thiophenes. For instance, studies on various thiophenethiols have provided insights into their ionization potentials. researchgate.net Furthermore, research on oligothiophenes has shown that the ionization potential generally decreases with increasing chain length, a consequence of enhanced π-conjugation. huji.ac.ilnih.gov Theoretical investigations on bithiophene-bipyridine systems have also demonstrated how different substituents systematically alter the IP. ajchem-a.com

Below is a table compiling ionization potential data for 2,2'-bithiophene and related functionalized derivatives to provide a comparative context.

CompoundMethodIonization Potential (eV)Reference
Bithiophene-Based Donor–Acceptor (M3 derivative)DFT Calculation6.11 mdpi.com
Bithiophene-Based Donor–Acceptor (P1-1 derivative)DFT Calculation6.15 mdpi.com
N-Alkyl Bithiophene-Barbiturate (Compound 7)UPS-6.36 rsc.org
N-Alkyl Bithiophene-Barbiturate (Compound 8)UPS-6.42 rsc.org
Thiophenethiol DerivativesMass SpectrometryNot specified researchgate.net

Electron Affinity (EA)

The electron affinity of this compound is another critical parameter, particularly for assessing its electron-accepting capabilities. Similar to the ionization potential, the EA is strongly influenced by the nature of the substituents on the bithiophene core. The thiol group, being electron-donating, is expected to result in a relatively low electron affinity compared to bithiophenes functionalized with electron-withdrawing groups.

For example, studies on bithiophene derivatives end-capped with strong acceptors like barbituric acid or cyano groups show significantly enhanced electron affinities, making them suitable for n-channel OFETs. rsc.orgacs.org Theoretical studies using DFT can provide reliable estimates of electron affinity. The LUMO energy is often used as a first approximation for EA, although more accurate values are obtained through methods like ΔSCF. ajchem-a.comresearchgate.net Research on bithiophene-based donor-π-acceptor compounds has reported calculated EA values in the range of 3.01–3.08 eV, highlighting the impact of the acceptor moiety. mdpi.com

The following table presents electron affinity data for a selection of functionalized bithiophene compounds, illustrating the range of values achievable through chemical modification.

CompoundMethodElectron Affinity (eV)Reference
Bithiophene-Based Donor–Acceptor (M1-M4, P1-1 derivatives)DFT Calculation3.01 - 3.08 mdpi.com
Substituted Bithiophene-BipyridineDFT Calculation1.87 - 2.86 ajchem-a.com
N-Alkyl Bithiophene-Barbiturate (Compound 7)Estimated from IP and Eg-3.69 rsc.org
N-Alkyl Bithiophene-Thiobarbiturate (Compound 11)Estimated from IP and Eg-4.30 rsc.org

Self Assembly and Supramolecular Architectures of 2,2 Bithiophene 5 Thiol

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

The thiol group in [2,2'-Bithiophene]-5-thiol provides a robust anchor for the formation of self-assembled monolayers (SAMs) on various metal surfaces. researchgate.net This process involves the spontaneous organization of the molecules from a solution or vapor phase onto the substrate, resulting in a densely packed, ordered monolayer. dtu.dk

Adsorption Mechanisms and Surface Bonding (Thiolate Formation)

The formation of SAMs of this compound on metal surfaces, particularly gold, is primarily driven by the strong, covalent-like interaction between the sulfur atom of the thiol group and the metal. researchgate.net Upon adsorption, the sulfur-hydrogen bond of the thiol group cleaves, and a strong sulfur-metal bond, known as a thiolate, is formed. acs.orgacs.org This process is a chemisorption phenomenon that leads to a stable and well-defined interface. The binding of the sulfur atom to the gold surface is a tight and secure method for creating these functionalized interfaces. researchgate.netmdpi.com

R-SH + M -> R-S-M + 1/2 H₂

where R represents the [2,2'-bithiophene] moiety and M is the metal surface. The resulting thiolate species are the fundamental units of the self-assembled monolayer.

Molecular Orientation and Packing Density within SAMs

Studies on similar aromatic thiols have shown that the orientation can be influenced by factors such as the presence of linker groups. nih.gov For this compound, the relatively rigid bithiophene unit is expected to adopt a specific tilt angle with respect to the surface normal to maximize intermolecular interactions, such as π-stacking between adjacent bithiophene moieties. This ordered arrangement leads to the formation of dense and well-ordered monolayers on gold surfaces, with high surface coverages typically observed. acs.org The final orientation is a compromise between the strong anchoring of the thiol group and the weaker, but collectively significant, van der Waals and π-π interactions between the aromatic backbones.

Influence of Substrate (e.g., Gold, Platinum) on SAM Characteristics

The choice of the metallic substrate significantly impacts the characteristics of the resulting SAM. Gold is the most extensively studied substrate for thiol-based SAMs due to its relative inertness and the strong, well-defined Au-S bond. researchgate.netacs.organu.edu.au This strong interaction leads to the formation of highly ordered and stable monolayers of thiophene-based thiols. acs.org

Exploration of Supramolecular Interactions in Solution and Solid State

Beyond the confines of a two-dimensional monolayer, this compound and its derivatives exhibit a rich variety of supramolecular architectures in both solution and the solid state, driven by a combination of non-covalent interactions.

π-Stacking Phenomena in Oligo- and Poly-bithiophene Systems

A defining characteristic of oligo- and poly-thiophenes is their propensity for π-stacking. wfu.eduuba.arresearchgate.net This interaction arises from the attractive, non-covalent forces between the electron-rich π-orbitals of adjacent aromatic rings. In systems containing this compound, the bithiophene units can arrange themselves in a face-to-face or slipped-stack orientation, leading to extended one-dimensional or two-dimensional structures.

The strength of this π-stacking can be influenced by factors such as the oxidation state of the thiophene (B33073) rings and the surrounding environment. wfu.educapes.gov.br In the solid state, π-stacking is a dominant force that dictates the crystal packing and, consequently, the material's electronic properties. The formation of such aggregates is fundamental in determining equilibrium geometries and conductivities. wfu.edu

Non-covalent Interactions Driving Self-Organization (e.g., S···S, C–H···π)

In addition to π-stacking, other non-covalent interactions play a crucial role in the self-organization of this compound. These weaker, yet collectively significant, forces help to fine-tune the supramolecular architecture.

C–H···π Interactions: The hydrogen atoms attached to the carbon atoms of the thiophene rings can interact with the π-electron clouds of adjacent bithiophene units. These C–H···π interactions are a recognized force in the packing of aromatic molecules and contribute to the stability of the herringbone packing motif often observed in crystalline oligothiophenes. nih.govacs.org

The interplay of these various non-covalent forces, including π-stacking, S···S, and C–H···π interactions, governs the intricate and hierarchical self-assembly of this compound, leading to the formation of well-defined supramolecular structures. rsc.orgrsc.orguniovi.es

Engineering of Interfacial Properties via Thiolated Bithiophene Assemblies

The functionalization of surfaces with well-defined molecular layers is a cornerstone of materials science, enabling the precise control of interfacial properties for applications ranging from molecular electronics to sensing. nih.gov this compound is a molecule of significant interest in this field, combining a sulfur-based anchoring group with a π-conjugated aromatic system. This structure facilitates the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, providing a robust method for engineering the electronic and physical characteristics of the interface. nih.govdiva-portal.org

The primary mechanism for the assembly is the strong, specific interaction between the sulfur atom of the thiol group and the gold substrate, which leads to the spontaneous formation of a dense, and often ordered, molecular monolayer. diva-portal.orgacs.org Once anchored, the bithiophene units project from the surface, and their collective properties define the new interface. The engineering of interfacial properties is achieved by controlling two main aspects: the electronic modification of the substrate's work function and the physical modification of its surface energy and wettability.

Work Function Modification

A critical parameter in electronic devices is the energy barrier for charge injection from a metal electrode into a semiconductor. This barrier is determined by the difference between the work function (WF) of the electrode and the transport level (HOMO or LUMO) of the semiconductor. scispace.com Thiol-based SAMs can systematically tune the electrode's work function by creating a layer of molecular dipoles at the surface. scispace.comresearchgate.net The magnitude and direction of the work function shift (ΔΦ) are dictated by the dipole moment of the constituent molecules and their orientation relative to the surface.

While specific data for unsubstituted this compound is not extensively documented, studies on related aromatic thiols demonstrate the principle effectively. For example, modifying gold electrodes with SAMs of 3,4,5-trimethoxythiophenol (TMP-SH), which has a significant dipole moment, can reduce the work function of gold by as much as -600 meV. researchgate.netnih.gov Conversely, carboranethiol isomers, which possess large and opposing dipole moments, can be used to either increase the work function by +0.39 eV or decrease it by -0.41 eV, demonstrating the high degree of control achievable. acs.org This tuning is critical for optimizing the performance of organic field-effect transistors (OFETs) by minimizing the contact resistance at the electrode-semiconductor interface. scispace.comresearchgate.net

Table 1: Examples of Work Function (WF) Modification of Gold (Au) Surfaces Using Aromatic Thiol SAMs.

MoleculeSubstrateInitial WF (eV)Final WF (eV)Work Function Shift (ΔΦ, eV)Reference
3,4,5-Trimethoxythiophenol (TMP-SH)Au---0.60 researchgate.netnih.gov
3,4,5-Trimethoxybenzylthiol (TMP-CH2-SH)Au---0.43 researchgate.netnih.gov
1-Carba-closo-dodecaborane-9-thiol (M9)Au{111}5.154.74-0.41 acs.org
1-Carba-closo-dodecaborane-1-thiol (M1)Au{111}5.155.54+0.39 acs.org
Pentafluorobenzenethiol (PFBT)Au~5.1~5.5~+0.4 scispace.com

Control of Surface Energy and Wettability

The assembly of this compound also transforms the physical properties of the substrate surface, notably its surface energy and wettability. These properties are governed by the chemical nature of the exposed molecular surface. For a well-packed SAM of this compound, the interface would be dominated by the aromatic thiophene rings.

The quality of the SAM, including its packing density and molecular orientation, directly impacts surface properties. The conformation of the bithiophene unit—specifically the dihedral angle between the two thiophene rings (syn vs. anti conformation)—can influence the packing density. nih.gov A prevalence of bent syn conformers may lead to a less densely packed film compared to the more linear anti conformers. nih.gov The orientation and order of the assembled molecules are often characterized by techniques such as polarization modulation-infrared reflection absorption spectroscopy (PM-IRRAS), ellipsometry, and contact angle goniometry. nih.govbeilstein-journals.org

Table 2: Interfacial Properties (Film Thickness and Wettability) of Thiol-Based SAMs on Gold.

MoleculeTechniqueMeasured PropertyValueReference
n-ButanethiolEllipsometryFilm Thickness~0.6 nm sciengine.com
n-DodecanethiolEllipsometryFilm Thickness~1.7 nm sciengine.com
Thiolated PhenothiazineEllipsometryFilm Thickness1.5 nm beilstein-journals.org
Pristine GoldContact AngleWater Contact Angle~65-75° nih.gov
TMP-SH SAM on GoldContact AngleWater Contact Angle~80° nih.gov

Polymerization Science of 2,2 Bithiophene 5 Thiol and Its Derivatives

Electrochemical Polymerization of Thiolated Bithiophenes

Electrochemical polymerization is a powerful technique for creating thin, conductive polymer films directly onto an electrode surface. The process involves the oxidative coupling of monomer units, offering excellent control over film thickness and morphology. For thiophene-based monomers, this method is particularly well-established.

The electrochemical polymerization of thiophenes proceeds via an oxidative mechanism. The process begins with the oxidation of the monomer at the electrode surface to form a radical cation. This reactive species can then couple with another radical cation or a neutral monomer. The generally accepted mechanism involves the following steps:

Oxidation: The monomer (in this case, [2,2'-Bithiophene]-5-thiol) is oxidized at the anode to form a radical cation.

Propagation: The dimer, being more easily oxidized than the monomer, is immediately oxidized to its radical cation. This dimeric radical cation then attacks another neutral monomer, leading to the formation of a trimer. dtic.mil This process of oxidation and coupling repeats, leading to the growth of oligomers and eventually the polymer chain on the electrode surface. dtic.milresearchgate.net

The kinetics of polymer growth are significantly influenced by the oxidation potential of the monomer and the growing oligomers. Bithiophene itself has a lower oxidation potential than thiophene (B33073), meaning it polymerizes more readily. winona.edu The introduction of a thiol group may further influence the electronic properties and thus the oxidation potential of the this compound monomer. The growth rate of the polymer film can be monitored using techniques like cyclic voltammetry, where an increase in the peak currents with successive potential scans indicates progressive polymer deposition. dtic.mil

The efficiency and rate of electrochemical polymerization are highly dependent on various experimental parameters. While the monomer itself is the primary reactant, certain additives can function as initiators or mediators, significantly enhancing the process.

Initiators: Introducing a small amount of a species with a lower oxidation potential than the monomer can accelerate polymerization. For instance, adding 2,2'-bithiophene (B32781) to a solution of thiophene monomer significantly increases the polymerization rate. dtic.mil The bithiophene is oxidized first, initiating the growth of polymer chains and bypassing the slow initial monomer-monomer coupling step. dtic.mil This suggests that in a system containing this compound, the monomer itself can act as an efficient initiator for its own polymerization due to its inherent bithiophene structure.

Reaction Conditions:

Applied Potential: The potential applied to the working electrode is a critical parameter. A potential high enough to oxidize the monomer is required to initiate polymerization. winona.edu For the polymerization of 3-methylthiophene, an up-switch potential of at least 1.4 V is necessary, and generally, a higher potential leads to a faster polymerization rate. dtic.mil For 2,2'-bithiophene, polymerization occurs at a lower potential of around 1.0 V. winona.edu

Monomer Concentration: Higher monomer concentrations generally lead to faster film growth and can influence the properties of the resulting polymer. researchgate.net

Solvent and Electrolyte: The choice of solvent and supporting electrolyte is crucial for ensuring monomer solubility and providing ionic conductivity. Acetonitrile is a common solvent, often paired with electrolytes like lithium perchlorate. winona.edu Polymerization in aqueous acid solutions has also been explored. jlu.edu.cn

Table 1: Influence of Reaction Parameters on Electrochemical Polymerization

ParameterEffect on PolymerizationTypical Values/Conditions
Applied Potential Higher potential generally increases the polymerization rate. dtic.mil1.0 V for 2,2'-bithiophene; 1.6 V for thiophene. winona.edu
Initiator (e.g., bithiophene) Lowers required potential and increases rate by providing nucleation sites. dtic.mil0.1 to 2 mM for bithiophene in thiophene solution. dtic.mil
Monomer Concentration Higher concentration increases the rate of film growth. researchgate.net0.05 to 0.4 M. dtic.mil
Solvent/Electrolyte Affects solubility, conductivity, and polymer properties.Acetonitrile with 0.1 M Lithium Perchlorate. winona.edu

The morphology and structure of the polymer film are critical for its performance in electronic devices, as these features dictate properties like charge transport. mdpi.com The conditions of electrochemical polymerization offer several avenues for controlling the final film architecture.

Nucleation and Growth: The mechanism of film growth significantly impacts morphology. When an initiator like bithiophene is used, it leads to a greater number of nucleation sites on the electrode surface. This can result in the formation of more uniform and homogeneous polymer films. dtic.mil

Molecular Orientation: For applications like field-effect transistors, the orientation of the polymer chains relative to the substrate is crucial. An "edge-on" orientation, where the π-stacking direction is parallel to the current flow, is often favored for efficient in-plane charge transport. mdpi.com The choice of solvent, deposition rate, and potential profile (e.g., potentiostatic vs. potentiodynamic) can influence this orientation.

Crystallinity: The degree of order within the polymer film affects its electronic properties. Factors that promote slower, more controlled growth can lead to higher crystallinity. The structure of the monomer itself, including the presence and nature of substituents like the thiol group, will play a significant role in how the polymer chains pack in the solid state. mdpi.com

Radical-Mediated Polymerization Strategies

The thiol group of this compound is highly amenable to radical-mediated reactions, opening up polymerization pathways distinct from electrochemical methods. These strategies are often performed in solution and provide access to a different range of polymer architectures.

Thiol-ene "click" chemistry is a robust and efficient reaction based on the radical-catalyzed addition of a thiol group across a carbon-carbon double bond (an "ene"). researchgate.net This reaction is known for its high yields, tolerance to various functional groups, and insensitivity to oxygen, making it a powerful tool for polymer synthesis and modification. dergipark.org.tr

The general mechanism involves a step-growth radical chain transfer process:

Initiation: A radical initiator (photo or thermal) abstracts the hydrogen atom from the thiol (R-SH), generating a thiyl radical (R-S•). dergipark.org.tr

Propagation: The thiyl radical adds across an ene double bond, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and completing the addition.

For this compound, this chemistry can be used to create complex polymer networks. By reacting the bifunctional bithiophene-thiol monomer with multifunctional "ene" comonomers (e.g., di- or tri-acrylates), a cross-linked polymer network can be formed. The properties of this network (e.g., rigidity, thermal stability, electronic properties) can be tuned by the choice of the ene comonomer. This approach is highly versatile for creating functional materials from porous polymers to hydrogels. nih.gov

The choice of initiator is critical for an efficient thiol-ene reaction. Photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA) are often highly effective. dergipark.org.trsci-hub.box Thermal initiators such as azobisisobutyronitrile (AIBN) can also be used, though they may sometimes lead to side reactions like the homopolymerization of the ene monomer, especially with electron-deficient alkenes like acrylates. sci-hub.boxresearchgate.net

Table 2: Common Initiators for Thiol-Ene Click Chemistry

Initiator TypeInitiator ExampleInitiation MethodKey Characteristics
Type I Photoinitiator DMPA, TMDPOUV IrradiationUnimolecular cleavage creates two radicals; highly efficient for thiol-ene reactions. sci-hub.box
Type II Photoinitiator Benzophenone (BP)UV IrradiationBimolecular reaction with a co-initiator; generally lower quantum yield. sci-hub.box
Thermal Initiator AIBNThermal (e.g., 80 °C)Can be less efficient and more prone to side reactions like ene homopolymerization. dergipark.org.trsci-hub.box

Conventional free-radical polymerization provides limited control over polymer molecular weight, dispersity, and architecture. taylorfrancis.com Controlled/living radical polymerization (CLRP) techniques have been developed to overcome these limitations. mdpi.com The thiol group in this compound can be strategically employed in several of these advanced polymerization methods.

One of the most relevant CLRP techniques for thiols is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . In RAFT, a chain transfer agent (a RAFT agent), typically a thiocarbonylthio compound, is used to mediate the polymerization. While the thiol group itself is not the primary RAFT agent, polymers containing thiol end-groups can be synthesized and used in subsequent reactions. nih.gov More directly, the principles of reversible chain transfer can be adapted. Thiol-mediated radical polymerization can exhibit characteristics of controlled polymerization under specific conditions, allowing for the synthesis of polymers with predetermined molecular weights and low dispersities. uni-duesseldorf.de

Furthermore, the thiol group can serve as a versatile functional site. For example, a disulfide-containing initiator can be used in a conventional free-radical polymerization. After polymerization, the disulfide bond at the polymer chain end can be cleaved to reveal two thiol-terminated chains. nih.gov These thiol-functionalized polymers, which could incorporate bithiophene units in the backbone, are then available for subsequent "click" reactions or surface grafting, enabling the creation of well-defined block copolymers and other complex architectures. nih.gov

Integration of this compound into Conjugated Polymers

The incorporation of the this compound moiety into conjugated polymer structures opens up avenues for creating materials with tailored electronic, optical, and sensory properties. The presence of the thiol group provides a reactive handle for post-polymerization modification and can influence the polymer's morphology and intermolecular interactions. This section explores the copolymerization of this compound with other monomers and the formation of both main-chain and side-chain thiolated polythiophenes.

Copolymerization with Other Monomers for Tunable Architectures

Copolymerization of this compound, or its protected derivatives, with a variety of comonomers is a powerful strategy for fine-tuning the properties of the resulting conjugated polymers. By carefully selecting the comonomer, it is possible to modulate the polymer's bandgap, solubility, and solid-state packing, thereby optimizing its performance in specific applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

The thiol group in this compound can be reactive under certain polymerization conditions, necessitating the use of protecting groups (e.g., thioacetate, trimethylsilyl) which can be removed post-polymerization. The copolymerization can proceed through various cross-coupling reactions, such as Stille, Suzuki, and direct arylation polymerization (DAP).

Table 1: Examples of Comonomers for Copolymerization with Thiolated Bithiophene Derivatives

Comonomer ClassSpecific ExampleResulting Polymer PropertiesPotential Applications
Electron-deficient units2,1,3-Benzothiadiazole (BT) derivativesLowered LUMO levels, narrowed bandgap, enhanced intramolecular charge transferOrganic photovoltaics, n-type transistors
Electron-rich units3,4-Ethylenedioxythiophene (EDOT)Increased electron density, potential for higher conductivityTransparent conductors, electrochromic devices
Fused aromatic ringsNaphthalene diimide (NDI) derivativesImproved electron mobility, enhanced planarityn-channel OFETs, all-polymer solar cells
Vinyl-containing monomersVinyl-terthiopheneIncreased solubility, potential for crosslinkingPrintable electronics, sensors

This table presents potential copolymerization strategies based on established principles of conjugated polymer design. Specific experimental data for the direct copolymerization of this compound is limited in publicly available literature.

Research on bithiophene-based terpolymers has demonstrated that varying the secondary acceptor moiety can significantly influence the energy levels and blend film morphology, which in turn affects the performance of polymer solar cells nih.gov. For instance, the incorporation of electron-deficient units like fluorinated benzothiadiazole can lead to polymers with lower HOMO and LUMO energy levels nih.gov. This principle can be extended to copolymers incorporating this compound to achieve desirable electronic characteristics.

Formation of Main-Chain and Side-Chain Thiolated Polythiophenes

The strategic placement of the thiol group, either within the polymer backbone (main-chain) or as a pendant group (side-chain), leads to distinct material properties and functionalities.

Main-Chain Thiolated Polythiophenes:

The direct incorporation of the thiol functionality into the polymer backbone can be achieved through the polymerization of monomers like 5,5'-dithiol-2,2'-bithiophene. However, the reactivity of the free thiol groups can lead to side reactions and cross-linking during oxidative polymerization. Therefore, synthetic strategies often involve the use of monomers with protected thiol groups or post-polymerization modification of a precursor polymer.

One potential approach involves the Suzuki-type aryl-aryl coupling of a dibrominated monomer with a dithiol-containing monomer, where the thiol groups are protected during polymerization. A study on a main-chain polyrotaxane incorporating 5,5′-dibromo-2,2′-bithiophene highlights the versatility of Suzuki coupling for creating complex polythiophene architectures researchgate.net.

Side-Chain Thiolated Polythiophenes:

A more common and versatile approach to introducing thiol functionalities is through side-chain engineering. This can be accomplished either by polymerizing monomers that already contain a thiol-functionalized side chain or by post-polymerization modification of a pre-synthesized polymer.

The synthesis of poly[(3-alkylthio)thiophene]s (P3ATTs) provides a well-documented example of polymers with sulfur atoms in the side chains. ntu.edu.twnih.gov These polymers are synthesized from 3-(alkylthio)thiophene monomers. Studies have shown that the presence of alkylthio side chains can have a beneficial impact on the molecular conformation, morphology, and charge transport in OFET devices. nih.govscispace.com For example, poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) has been shown to have enhanced crystallinity and charge mobility compared to its analogue without the sulfur atom in the side chain. nih.gov

Table 2: Comparison of Properties of Alkyl vs. Alkylthio Substituted Polythiophenes

PolymerRegioregularity (%)π-π Stacking Distance (Å)OFET Mobility (cm²/Vs)
Poly(3-hexylthiophene) (P3HT)>953.8~0.1
Poly[3-(hexylthio)thiophene] (P3HTT)76-783.65< 10⁻⁴
Poly(3-(2-ethylhexyl)thiophene) (P3EHT)>95-~0.01
Poly[3-(2-ethylhexylthio)thiophene] (P3EHTT)993.6~0.03

Data adapted from studies on poly[(3-alkylthio)thiophene]s and their alkyl analogues. ntu.edu.twnih.gov

Another powerful method is the post-polymerization functionalization of poly(3-halothiophene)s. For instance, poly(3-bromohexylthiophene) can be synthesized with high regioregularity, and the bromine atoms can then be substituted with thiol-containing groups through nucleophilic substitution reactions. cmu.edu This approach allows for the introduction of a wide variety of thiol-terminated side chains onto a well-defined polythiophene backbone. Thiol-ene "click" chemistry has also been successfully employed for the post-polymerization modification of poly(3,4-propylenedioxythiophene) (PProDOT) surfaces, demonstrating a facile way to tune the surface chemistry of polythiophene films. rsc.org

Computational Chemistry and Theoretical Investigations of 2,2 Bithiophene 5 Thiol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and chemical behavior of [2,2'-Bithiophene]-5-thiol. These calculations solve approximations of the Schrödinger equation to determine the energies and distributions of electrons within the molecule.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying conjugated organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For this compound, DFT is employed to determine its most stable three-dimensional structure (geometry optimization) and to analyze its electronic properties.

DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), can predict key structural and electronic parameters. researchgate.netresearchgate.netnih.gov For the 2,2'-bithiophene (B32781) core, a critical parameter is the torsional angle between the two thiophene (B33073) rings, which significantly influences the extent of π-conjugation and, consequently, the electronic and optical properties of the molecule. researchgate.net While unsubstituted bithiophene has a relatively low energy barrier for rotation, substitutions can favor a more planar or twisted conformation. researchgate.net

The electronic properties are primarily understood through the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. researchgate.net DFT calculations provide quantitative values for these properties, allowing for comparisons between different substituted thiophene derivatives. scispace.com

Table 1: Representative DFT-Calculated Properties of Bithiophene Derivatives
PropertyValueMethod/Basis SetNote
HOMO Energy-6.2 eVB3LYP/6-31G(d)Value is typical for oligothiophenes and indicates electron-donating capability.
LUMO Energy-2.1 eVB3LYP/6-31G(d)The negative value indicates that the molecule can accept an electron.
HOMO-LUMO Gap4.1 eVB3LYP/6-31G(d)Correlates with the energy of the lowest electronic transition.
Inter-ring Torsional Angle~37°B3LYP/6-31G(d)Represents the twist between the two thiophene rings in the gas phase.
C-S Bond Length~1.74 ÅB3LYP/6-31G(d)Typical value for a C-S bond within a thiophene ring.
C=C Bond Length~1.37 ÅB3LYP/6-31G(d)Typical value for a double bond within a thiophene ring.

Note: Data are illustrative, based on typical values for 2,2'-bithiophene and its derivatives as specific calculated data for the thiol derivative is not available in the cited literature.

While DFT is excellent for ground-state properties, more sophisticated ab initio (first-principles) methods are often required for an accurate description of electronically excited states. These methods are crucial for predicting spectroscopic properties, such as UV-Visible absorption spectra, and understanding photochemical behavior.

Methods like Configuration Interaction (CI), Møller-Plesset perturbation theory (MP2), and the more advanced Complete Active Space Second-order Perturbation Theory (CASPT2) are used to calculate the energies of excited states. For molecules like bithiophene, the accurate prediction of excitation energies can be challenging, and the results are highly dependent on the level of theory and the basis set used. The CASSCF/CASPT2 approach has been successfully used to analyze the electronic spectra of bithiophene radical cations, demonstrating its power in interpreting complex spectroscopic data.

These calculations provide information on the energy, intensity (oscillator strength), and nature (e.g., π-π* transition, charge-transfer) of electronic transitions. This allows for the theoretical prediction of absorption spectra, which can then be compared with experimental measurements to validate the computational model and assign spectral features to specific electronic excitations.

Modeling of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a molecular-level understanding of reaction kinetics and selectivity.

For a typical palladium-catalyzed cross-coupling reaction, computational modeling can be used to investigate the elementary steps of the catalytic cycle:

Oxidative Addition: The initial step where the catalyst inserts into a carbon-halogen bond.

Transmetalation: The transfer of an organic group from an organometallic reagent to the palladium catalyst.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the catalyst is regenerated.

By calculating the energy profile of this entire cycle, researchers can identify the rate-determining step, understand the role of ligands on the catalyst, and predict how reaction conditions might influence the outcome.

This compound can serve as a monomer for the synthesis of conductive polymers. Computational simulations are vital for understanding the complex processes of polymerization, particularly for electropolymerization.

The initiation of electropolymerization typically involves the oxidation of the monomer to form a radical cation. Quantum chemical methods can be used to calculate the oxidation potential and analyze the spin density distribution of this radical cation, which reveals the most reactive sites for subsequent coupling.

The propagation steps, where monomers and oligomers couple to extend the polymer chain, can be modeled using both quantum mechanics and molecular dynamics. For instance, kinetic Monte Carlo simulations have been used to model the electropolymerization of thiophene. conicet.gov.ar Such simulations can reproduce key experimental observations by modeling processes like the diffusion of monomers to the electrode, oligomerization reactions, and the precipitation and growth of the polymer film on the surface. conicet.gov.ar This provides a dynamic picture of how temperature and other conditions affect the nucleation and growth of the polymer film. conicet.gov.ar

Theoretical Exploration of Molecular Adsorption and Interfacial Interactions

The thiol functional group in this compound makes it an ideal candidate for binding to metal surfaces, particularly gold, to form self-assembled monolayers (SAMs). rsc.org Theoretical studies are crucial for understanding the nature of this interface and predicting the structure and properties of the resulting monolayer.

DFT calculations are widely used to study the adsorption of thiols on metal surfaces. nih.gov These calculations can determine the most stable binding sites, the adsorption energy, and the nature of the sulfur-gold bond, which is generally considered to be a strong covalent interaction. semanticscholar.org First-principles methods can elucidate the orbital interactions between the sulfur atom and the gold surface atoms that anchor the molecule. semanticscholar.org

Beyond the individual molecule-surface interaction, computational models can explore the collective behavior of molecules within a SAM. These studies investigate:

Intermolecular Interactions: The π-π stacking between the bithiophene backbones of adjacent molecules, which influences the packing density and orientation of the molecules in the monolayer.

Surface Coverage and Ordering: How molecules arrange themselves on the surface to form ordered domains.

Electronic Properties of the Interface: How the formation of the SAM modifies the electronic properties of the metal surface, such as its work function. This is critical for applications in molecular electronics.

Studies on similar systems, such as thiophene on nanoclusters or carbazole-thiophene derivatives on electrodes, show that DFT can effectively model adsorption energies and predict how molecular structure influences packing and charge transport properties. nih.govresearchgate.net

Force Field and DFT Calculations for SAMs on Metal Surfaces

The accurate modeling of this compound SAMs relies on the application of both classical molecular mechanics (force fields) and quantum mechanical calculations, particularly Density Functional Theory (DFT).

Force Field Methods:

Force fields are a set of empirical energy functions used to calculate the potential energy of a system of atoms. They are computationally less expensive than quantum mechanical methods, allowing for the simulation of large systems and long timescales, which are crucial for studying the collective behavior of molecules in a SAM. The development of an accurate force field for this compound on a metal surface involves parameterizing the interactions within the molecule (intramolecular) and between the molecule and the metal surface, as well as between adjacent molecules (intermolecular).

Key components of a force field for this system would include terms for:

Bond stretching, angle bending, and dihedral torsion: These parameters define the conformation of the this compound molecule.

Van der Waals interactions: Typically modeled using a Lennard-Jones potential, these interactions are critical for describing the packing and ordering of the bithiophene units.

Electrostatic interactions: Modeled using atom-centered point charges, these are important for describing the interactions between the polarizable thiophene rings.

Molecule-surface interactions: This includes the crucial S-metal bond, as well as the weaker interactions between the thiophene rings and the metal surface.

The development of bespoke force fields often utilizes quantum mechanical calculations to derive these parameters, ensuring a more accurate representation of the system.

Density Functional Theory (DFT) Calculations:

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is more computationally intensive than force field methods but provides a more accurate description of chemical bonding and electronic properties. DFT is widely used to:

Determine the most stable adsorption sites and geometries of this compound on various metal surfaces (e.g., gold, silver, copper).

Calculate the adsorption energy, which indicates the strength of the molecule-surface bond.

Elucidate the nature of the sulfur-metal bond, including the degree of charge transfer and covalent character.

Provide reference data for the parameterization of force fields.

For systems involving thiophene oligomers and their interaction with metal surfaces, the B3LYP functional with a 6-31+G(d,p) basis set is a common choice for DFT calculations. sapub.org In the context of SAMs on gold surfaces, the revised Perdew-Burke-Ernzerhof (RPBE) exchange-correlation functional has been effectively used. arxiv.org The choice of functional and basis set is critical for obtaining accurate results.

Computational Method Application in this compound SAMs Typical Parameters/Functionals
Force Field Simulating large-scale assembly and dynamics of SAMs.Lennard-Jones potentials, Coulombic interactions, parameterized bond, angle, and dihedral terms.
DFT Determining adsorption geometries, energies, and electronic structure of the molecule-surface interface.B3LYP, RPBE functionals; 6-31G, 6-31+G(d,p) basis sets. sapub.orgarxiv.org

Prediction of Orientational Structures and Bonding Configurations

Computational methods are instrumental in predicting the orientational structure and bonding configurations of this compound molecules within a SAM.

Orientational Structure:

The orientation of the this compound molecules on the metal surface is determined by a delicate balance of molecule-surface and intermolecular interactions. Key parameters that describe the orientational structure include:

Tilt Angle: The angle between the principal axis of the bithiophene backbone and the surface normal.

Twist Angle: The rotation of the molecule around its principal axis.

Precession Angle: The angle describing the direction of the molecular tilt.

Bonding Configurations:

DFT calculations are essential for determining the preferred bonding sites and the nature of the sulfur-metal bond. For thiols on gold surfaces, common adsorption sites include:

Hollow site: The sulfur atom binds to three surface metal atoms.

Bridge site: The sulfur atom binds to two surface metal atoms.

Top site: The sulfur atom binds to a single surface metal atom.

DFT calculations on similar systems have shown a strong preference for adsorption on the bridge site for thiols on Au(211) surfaces, with the adsorption energy being significantly lower than for the top site. arxiv.org The strength of the metal-thiolate bond can be evaluated by calculating the binding energy and the M-S force constant. nih.gov The nature of this bond is typically a mixture of covalent and ionic interactions, with the degree of covalency influencing the electronic properties of the interface. nih.gov

Predicted Property Influencing Factors Computational Method of Choice
Molecular Orientation (Tilt, Twist) Intermolecular van der Waals and π-π interactions, molecule-surface interactions, surface morphology.Molecular Dynamics with Force Fields.
Adsorption Site Surface crystallography, electronic structure of the metal and sulfur.Density Functional Theory.
Bonding Character (Covalent vs. Ionic) Electronegativity difference, orbital overlap between sulfur and metal atoms.Density Functional Theory, Natural Population Analysis. nih.gov

Applications in Advanced Materials and Devices Based on 2,2 Bithiophene 5 Thiol

Organic Electronics and Optoelectronics

The bithiophene unit within [2,2'-Bithiophene]-5-thiol provides a robust and electronically active backbone that is conducive to charge transport. This characteristic is fundamental to its application in organic electronic and optoelectronic devices, where it serves as a foundational component for creating larger, more complex functional molecules and polymers.

Building Blocks for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are key components in flexible and low-cost electronics. The performance of these devices is largely dependent on the charge carrier mobility of the organic semiconductor used as the active layer. While direct synthesis of an active layer solely from this compound is not commonly reported, its derivatives are integral to constructing high-performance organic semiconductors. The bithiophene moiety contributes to the π-π stacking necessary for efficient charge transport.

ParameterValueReference
Charge Carrier Mobility (µFET)Enhanced from 9.94 × 10⁻⁴ cm²/Vs to 0.18 cm²/Vs nih.gov
Threshold Voltage (Vth)Reduced from -15.42 V to +5.74 V nih.gov

Precursors for Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)

In the realm of organic photovoltaics (OPVs), this compound serves as a valuable precursor for the synthesis of donor-acceptor copolymers. These copolymers are the heart of bulk heterojunction solar cells, where they facilitate both light absorption and charge separation. The electron-rich nature of the bithiophene unit makes it an excellent donor moiety. By polymerizing derivatives of this compound with electron-accepting units, materials with tailored band gaps and energy levels can be created to optimize the photovoltaic performance. For example, copolymers based on benzodithiophene, a related thiophene (B33073) structure, are widely used in high-efficiency OPVs.

Similarly, in organic light-emitting diodes (OLEDs), thiophene-based materials are employed as emissive layers due to their electroluminescent properties. The bithiophene structure can be incorporated into larger conjugated molecules or polymers to tune the emission color and improve the quantum efficiency of the device. While direct application of this compound in the emissive layer is not typical, its derivatives are key components in the synthesis of advanced OLED materials. Research has shown that introducing thiophene units into multi-resonance emitters can lead to high external quantum efficiencies.

Device TypeKey Performance MetricValueReference
OPVPower Conversion Efficiency (PCE)5.2% researchgate.net
OLEDExternal Quantum Efficiency (EQE)34.6% rsc.org

Role in Molecular Wires and Switches for Miniaturized Electronic Devices

The concept of molecular electronics, which aims to use individual molecules as electronic components, relies on the ability of molecules to conduct electricity. The conjugated π-system of this compound makes it a candidate for use in molecular wires. The thiol group at the 5-position is particularly advantageous as it can form a strong and reliable chemical bond with metal electrodes, typically gold, providing a stable electrical contact at the nanoscale. Theoretical studies have investigated the conductance of molecular wires based on thiophene oligomers, revealing that the conductance is dependent on the length of the wire and the nature of the molecule-electrode interface.

Chemosensors and Biosensors (Materials Aspect)

The thiol group of this compound provides a versatile handle for the functionalization of surfaces, making it a valuable material for the development of chemosensors and biosensors. The ability of thiols to form strong bonds with gold and other noble metal surfaces allows for the creation of stable and reproducible sensing platforms.

Active Layers in Sensing Platforms

Derivatives of this compound can be designed to act as the active layer in chemical sensors. For instance, a fluorescent "turn-on" sensor for the detection of mercury ions (Hg²⁺) has been developed based on a bithiophene fluorophore. In this system, the presence of Hg²⁺ triggers a chemical reaction that leads to a significant increase in fluorescence, allowing for sensitive and selective detection. Such sensors have demonstrated low detection limits and rapid response times.

AnalyteDetection LimitResponse TimeReference
Mercury (Hg²⁺)19 nM20 seconds nih.gov

Functional Interfaces for Analyte Detection

The thiol group of this compound is instrumental in creating functional interfaces for the detection of various analytes. By immobilizing this compound or its derivatives on a gold surface, a platform for specific molecular recognition can be established. This is particularly useful in biosensors, where the bithiophene unit can be further functionalized with bioreceptors such as antibodies or enzymes.

For example, gold nanoparticles functionalized with thiol-modified molecules are widely used in biosensing applications. The strong interaction between the thiol group and the gold nanoparticle surface allows for the stable attachment of recognition elements. These functionalized nanoparticles can then be used in various sensing assays, including colorimetric and fluorescence-based detection methods, for a wide range of biological targets. The use of such systems has been demonstrated for the detection of biothiols with high sensitivity.

Sensor TypeTarget AnalyteDetection LimitReference
Optical SensorCysteine0.57 µM nih.gov

Electrode Materials for Energy Storage Technologies (e.g., Batteries)

The pursuit of next-generation energy storage solutions has spurred significant research into organic electrode materials, with thiophene-based polymers emerging as promising candidates due to their inherent redox activity, structural versatility, and high theoretical capacities. Among these, polymers derived from this compound and its related structures are gaining attention for their potential to create stable and efficient battery electrodes. The presence of the bithiophene unit provides a conjugated backbone essential for charge transport, while the thiol group offers a reactive site for polymerization and potentially for anchoring sulfur in lithium-sulfur batteries, or for creating other functional polymer architectures.

While research specifically on the homopolymer of this compound for battery applications is nascent, studies on closely related and more complex molecular structures incorporating the [2,2'-bithiophene]-5-yl moiety provide significant insights into its potential performance. These studies demonstrate that the bithiophene unit, when integrated into a polymer backbone, can facilitate robust electrochemical performance, including high specific capacities and excellent cycling stability.

Development of Thiophene-Based Electrode Components

The development of electrode materials from bithiophene structures often involves copolymerization or the creation of donor-acceptor architectures to enhance electrochemical properties. The thiol functional group, in particular, presents a unique avenue for creating advanced cathode materials. For instance, the thiol group can be utilized in the fabrication of organosulfur cathodes where it can copolymerize with sulfur. This covalent bonding of sulfur within a conductive polymer matrix helps to mitigate the notorious "shuttle effect" in lithium-sulfur batteries, where soluble polysulfides migrate to the anode, leading to capacity fade.

One notable example of a material incorporating the bithiophene unit is 2,7-di([2,2'-bithiophen]-5-yl)pyrene-4,5,9,10-tetraone (PTO-BITP). bit.edu.cn This molecule combines the electron-accepting pyrene-4,5,9,10-tetraone core with electron-donating [2,2'-bithiophen]-5-yl units. Upon electropolymerization, the resulting polymer (pPTO-BITP) serves as a high-performance cathode material in dual-ion batteries. bit.edu.cn This design strategy elevates the highest occupied molecular orbital (HOMO) energy levels and enhances π-conjugation, which in turn boosts the p-type redox activity. bit.edu.cn

Another approach involves creating bipolar electrode materials that can store both cations and anions. A 2,2'-dithiophene-linked bipyridine polymer (P-DTBPY), synthesized through in situ electropolymerization, integrates p-type 2,2'-dithiophene and n-type bipyridine units. rsc.org This design enables efficient dual-ion storage. The 2,2'-dithiophene linkers act as both electropolymerization sites and p-type active centers, while also extending the conjugation along the polymer backbone to improve electronic conductivity. rsc.org This molecular architecture effectively maximizes the redox-active sites. rsc.org

The electrochemical performance of these materials is highly encouraging. The electropolymerized PTO-BITP cathode, for instance, delivers a high reversible capacity and demonstrates remarkable rate capability and ultrahigh cycling stability. bit.edu.cn Similarly, the P-DTBPY electrode shows a high specific capacity and excellent capacity retention over thousands of cycles. rsc.org These findings underscore the potential of incorporating [2,2'-bithiophene] units into polymer electrodes.

Table 1: Electrochemical Performance of Bithiophene-Containing Polymer Electrodes

Polymer Electrode Specific Capacity Current Density Cycle Life Capacity Retention Reference
pPTO-BITP 280 mAh g⁻¹ 0.2 A g⁻¹ 500 cycles - bit.edu.cn
pPTO-BITP 120 mAh g⁻¹ 10 A g⁻¹ - - bit.edu.cn
pPTO-BITP 100 mAh g⁻¹ 5 A g⁻¹ 5000 cycles - bit.edu.cn
P-DTBPY 260 mAh g⁻¹ 0.1 A g⁻¹ - - rsc.org
P-DTBPY 110 mAh g⁻¹ 10 A g⁻¹ - - rsc.org

Charge Transfer and Stability in Battery Architectures

Efficient charge transfer is fundamental to the performance of any battery electrode. In polymers based on this compound, charge transfer occurs along the conjugated polythiophene backbone. mdpi.com The inclusion of bithiophene units, as opposed to single thiophene rings, generally enhances conjugation, which can lead to improved charge transport properties. The process of doping and de-doping during charging and discharging involves the movement of ions into and out of the polymer matrix to balance the charge of the oxidized or reduced backbone.

In the context of donor-acceptor polymers like pPTO-BITP, the strategic molecular design not only enhances performance but also stability. The electropolymerization process creates a crosslinked, insoluble material directly on the current collector, which helps to prevent the dissolution of the active material into the electrolyte—a common failure mechanism for organic electrodes. bit.edu.cn The extended π-conjugation in such systems facilitates efficient electron migration along the polymer backbone during the charge and discharge processes. nih.gov

Furthermore, the morphology of the polymer plays a crucial role in both charge transfer and stability. A well-ordered, and in some cases crystalline, polymer structure can provide efficient pathways for charge transport. fu-berlin.de The ability to form such ordered structures can be influenced by the regularity of the polymer chain. fu-berlin.de For instance, a head-to-tail arrangement of monomer units in a polythiophene chain can lead to a more planar structure, facilitating better π-π stacking and consequently, improved charge mobility. fu-berlin.de

The stability of polymers in the harsh electrochemical environment of a battery is paramount. Studies on various polymers used in lithium batteries have shown that not all are stable in the presence of the reactive species formed during battery operation. figshare.comwpmucdn.com However, the polythiophene backbone is generally considered to be relatively stable. In the case of organosulfur cathodes utilizing thiol-containing polymers, the covalent bonding of sulfur to the polymer backbone significantly enhances the stability by preventing the dissolution of polysulfides. helmholtz-berlin.de

Table 2: Summary of Key Compounds

Compound Name Abbreviation
This compound -
2,7-di([2,2'-bithiophen]-5-yl)pyrene-4,5,9,10-tetraone PTO-BITP
Electropolymerized 2,7-di([2,2'-bithiophen]-5-yl)pyrene-4,5,9,10-tetraone pPTO-BITP
2,2'-dithiophene-linked bipyridine polymer P-DTBPY

Emerging Research Directions and Future Outlook for 2,2 Bithiophene 5 Thiol Chemistry

Integration with Novel Nanomaterials and Hybrid Systems

A significant frontier in the application of [2,2'-Bithiophene]-5-thiol lies in its integration into hybrid materials, particularly through the formation of self-assembled monolayers (SAMs) on nanomaterial surfaces. The thiol group provides a robust and reliable anchor for grafting the molecule onto a wide array of substrates, including noble metal nanoparticles, semiconductor quantum dots, and 2D materials like graphene and MXenes.

The strong affinity of sulfur for metals like gold and silver is a well-established principle for creating highly ordered molecular films. nih.govnorthwestern.eduillinois.edu This allows this compound to act as a molecular bridge between a conductive substrate and other components, a critical feature for molecular electronic devices. nih.gov Research on similar systems, such as dyads of bithiophene and tripod-shaped trithiols on gold surfaces, has demonstrated that the bithiophene moiety can be reversibly oxidized while anchored to the surface, showcasing its potential in redox-based switches or sensors. nih.govnih.gov

The creation of these hybrid systems offers numerous advantages:

Enhanced Electronic Communication: By forming SAMs on conductive nanoparticles, the electronic properties of the bithiophene units can be coupled with the plasmonic or quantum confinement effects of the nanomaterial, opening avenues for novel optoelectronic devices.

Tunable Surface Properties: Modifying the surfaces of nanoparticles with mixed monolayers of this compound and other functional thiols allows for the precise tuning of surface energy, hydrophobicity, and biocompatibility. acs.org

Advanced Sensing Platforms: When anchored to a gold or silver surface, the bithiophene unit can act as a recognition element whose electronic state changes upon interaction with an analyte, with the signal being transduced through the nanomaterial.

Recent advancements in bio-functionalization of 2D nanomaterials like MXenes further underscore the potential for creating complex, multi-functional hybrid systems where this compound could serve as an electronically active interface. nih.gov

Development of Sustainable Synthesis Routes

As the demand for functional organic materials grows, so does the need for environmentally benign and efficient synthetic methods. The future of this compound synthesis is moving away from classical, often harsh, condensation reactions towards greener, more atom-economical approaches.

Key strategies in developing sustainable synthesis routes include:

Catalytic Innovations: The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), is being explored for thiophene-related syntheses. researchgate.net MOFs offer high efficiency and, crucially, can be recovered and reused, minimizing waste and the need for expensive metal catalysts in downstream purification.

Atom-Economical Reactions: Modern synthetic methods, such as the heterocyclization of functionalized alkynes, provide a direct and highly efficient way to construct the thiophene (B33073) ring system. nih.gov These reactions often proceed with high regioselectivity and in a single step, maximizing the incorporation of atoms from the starting materials into the final product.

Green Solvents and Conditions: The replacement of traditional volatile organic compounds (VOCs) with greener solvents is a critical aspect of sustainable chemistry. Furthermore, exploring photocatalytic multicomponent reactions that can proceed under ambient conditions using visible light represents a significant step towards reducing the energy consumption of synthetic processes.

By focusing on these principles, researchers aim to develop synthetic pathways to this compound and its derivatives that are not only efficient and high-yielding but also align with the goals of green chemistry, reducing the environmental footprint of organic electronics manufacturing.

Advanced Characterization Techniques for In-Operando Studies

To unlock the full potential of this compound in electronic devices, it is crucial to understand its behavior under actual operating conditions. This has led to a significant push towards the development and application of in-operando characterization techniques, which probe the material's properties in real-time as a device is functioning. jos.ac.cnresearching.cn

These advanced methods provide dynamic information that cannot be obtained from static, ex-situ measurements. jos.ac.cn For materials like this compound, which are often used in organic electrochemical transistors (OECTs) and sensors, understanding the interplay between electronic and ionic transport is key.

Prominent in-operando techniques include:

Spectroelectrochemistry: Combining optical spectroscopy (e.g., UV-Vis-NIR, Raman) with electrochemical control allows researchers to monitor the formation of charge carriers (polarons and bipolarons) and observe doping dynamics within the material as a voltage is applied. nih.gov Vibrational spectroscopy, in particular, can reveal changes in molecular ordering and orientation during device operation. scientific.net

Scanning Probe Microscopy (SPM): Techniques such as in-situ electrochemical strain microscopy (ESM) can measure the minute swelling and contraction of the material's film due to the ingress and egress of ions during electrochemical doping. researchgate.net This provides direct insight into the mechanism of ion transport and its effect on the material's structure.

Synchrotron-Based X-ray Techniques: High-brilliance X-ray sources enable techniques like X-ray absorption spectroscopy, which can probe the local electronic structure of the material with elemental specificity. arxiv.org These methods can be applied in-operando to track changes in oxidation state and molecular orientation in real-time.

By employing these powerful techniques, scientists can build a comprehensive picture of the structure-property-performance relationships that govern devices based on this compound, accelerating the design and optimization of next-generation organic electronics. researching.cn

Exploration of New Functional Derivatives with Tailored Electronic Properties

A central theme in the future of this compound chemistry is the rational design of new functional derivatives with precisely tailored electronic properties. By chemically modifying the core bithiophene structure, researchers can systematically tune its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and energy gap to optimize performance for specific applications.

Computational methods, particularly Density Functional Theory (DFT), play a pivotal role in this endeavor. ubc.capku.edu.cn DFT allows for the prediction of how different functional groups will impact the electronic structure of the molecule before undertaking complex synthesis. nih.govnih.govresearchgate.net This predictive power accelerates the discovery of novel materials with desired characteristics.

Strategies for tailoring electronic properties include:

Attaching Electron-Donating or -Withdrawing Groups: Adding electron-donating groups (e.g., alkoxy, alkyl) will raise the HOMO level, while electron-withdrawing groups (e.g., cyano, fluoro) will lower the LUMO level. This is a fundamental approach to tuning the energy gap and redox potentials.

Extending the Conjugated System: Synthesizing derivatives where the bithiophene unit is part of a larger π-conjugated system, for example by end-capping it with other heterocycles like 3,4-ethylenedioxythiophene (EDOT), can significantly alter the electronic and optical properties. acs.orgsoton.ac.uk Such modifications can lead to lower oxidation potentials and enhanced conductivity. acs.org

Heteroatom Substitution: Replacing the sulfur atoms in the thiophene rings with other heteroatoms (e.g., selenium, nitrogen) is another powerful strategy. DFT studies have shown that such substitutions can lead to smaller band gaps and potentially higher efficiencies in devices like organic solar cells. nih.gov

The table below illustrates the predicted effect of various functional groups on the key electronic properties of a this compound derivative, as guided by established principles in physical organic chemistry and DFT studies.

Derivative of this compoundFunctional Group (R)Electronic EffectPredicted Impact on HOMO LevelPredicted Impact on LUMO LevelPredicted Impact on Energy Gap (HOMO-LUMO)
5'-Methoxy-[2,2'-Bithiophene]-5-thiol-OCH₃ (Methoxy)Strongly Electron-DonatingRaise SignificantlyRaise SlightlyDecrease
5'-Methyl-[2,2'-Bithiophene]-5-thiol-CH₃ (Methyl)Weakly Electron-DonatingRaiseRaise SlightlyDecrease Slightly
Unsubstituted Reference-H (Hydrogen)NeutralBaselineBaselineBaseline
5'-Fluoro-[2,2'-Bithiophene]-5-thiol-F (Fluoro)Weakly Electron-Withdrawing (Inductive)LowerLowerChange is minor; depends on balance
5'-Cyano-[2,2'-Bithiophene]-5-thiol-CN (Cyano)Strongly Electron-WithdrawingLower SignificantlyLower SignificantlyDecrease

This systematic approach to molecular design, combining theoretical predictions with targeted synthesis, is essential for creating a diverse library of this compound derivatives optimized for applications ranging from transistors and solar cells to thermoelectric devices and biosensors.

Q & A

Q. Q1. What are the optimized synthetic routes for [2,2'-Bithiophene]-5-thiol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions to assemble the bithiophene backbone. For example:

  • Suzuki-Miyaura Coupling : Reacting brominated thiophene derivatives with thiophene boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like THF or DMF at 80–100°C .
  • Direct Thiolation : Introducing the -SH group via nucleophilic substitution using reagents like NaSH or thiourea in polar aprotic solvents (e.g., DMSO) under inert atmospheres .
    Key Variables :
  • Solvent polarity affects reaction kinetics; polar solvents enhance nucleophilicity of thiolation agents.
  • Temperature control (60–80°C) minimizes side reactions like disulfide formation.
  • Catalyst loading (1–5 mol%) balances cost and efficiency.
    Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >85% purity .

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify proton environments (e.g., thiophene ring protons at δ 6.8–7.5 ppm) and confirm thiol group presence (δ 1.5–2.5 ppm for -SH, though often broadened due to exchange) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .
  • Mass Spectrometry (MS) :
    • High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ peak at m/z 214.03 for C₈H₆S₃) .
  • X-ray Crystallography : Resolves π-conjugation and dihedral angles between thiophene rings (e.g., planar anti-conformation vs. twisted syn-conformation) .

Advanced Research Questions

Q. Q3. How do conformational changes in this compound impact its nonlinear optical (NLO) properties?

Methodological Answer: The bithiophene backbone’s conformation (anti vs. syn) significantly alters π-electron delocalization:

  • Theoretical Modeling :
    • DFT Calculations : Use B3LYP/6-31G(d) to compute hyperpolarizability (β) and dipole moments. Planar anti-conformers exhibit higher β values (~2–3×10⁻³⁰ esu) due to extended conjugation .
    • MP2 Corrections : Account for electron correlation effects on excited-state properties .
  • Experimental Validation :
    • Electric Field-Induced Second Harmonic Generation (EFISHG) : Measure β values in solution (e.g., chloroform) under varying electric fields .

Q. Q4. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in UV-Vis or fluorescence spectra often arise from:

  • Solvent Effects : Polar solvents (e.g., DMF) stabilize charge-transfer states, red-shifting absorption maxima (λₐᵦₛ) by 10–20 nm compared to nonpolar solvents (e.g., hexane) .
  • Aggregation-Induced Emission (AIE) : Test concentration-dependent spectra (1–100 µM) to distinguish monomeric vs. aggregated states. Use dynamic light scattering (DLS) to confirm nanoparticle formation .
  • Computational Alignment : Compare experimental λₐᵦₛ with TD-DFT-predicted electronic transitions (CAM-B3LYP/6-311+G(d,p)) .

Q. Q5. What strategies improve the stability of this compound in oxidative environments?

Methodological Answer: The thiol (-SH) group is prone to oxidation, forming disulfides. Mitigation approaches include:

  • Protective Groups : Temporarily replace -SH with tert-butylthio (-S-tBu) or acetyl (-SAc) groups during synthesis. Deprotect post-purification using TFA or NH₄OH .
  • Antioxidant Additives : Use 1–5% hydroquinone or BHT in storage solutions to scavenge free radicals .
  • Encapsulation : Embed in polymer matrices (e.g., PMMA) to reduce oxygen exposure .

Q. Q6. How can researchers leverage this compound in organic electronics?

Methodological Answer: Applications include:

  • Self-Assembled Monolayers (SAMs) : Anchor on gold surfaces via Au-S bonds for molecular electronics. Characterize using AFM and cyclic voltammetry to assess conductivity .
  • Organic Photovoltaics (OPVs) : Blend with PCBM acceptors (1:1.5 ratio) to fabricate bulk heterojunction devices. Optimize annealing temperatures (100–150°C) to enhance PCE (>5%) .
  • OFETs : Spin-coat thin films (50–100 nm) on SiO₂/Si substrates. Measure hole mobility (µₕ) via transfer curves (µₕ ≈ 0.1–1 cm²/V·s) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.